Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Overview
Description
Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and methylsulfonyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate typically involves the bromination of a pyrimidine precursor followed by the introduction of the methylsulfonyl group. One common method includes the reaction of 5-bromo-2-chloropyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- Sulfone or sulfide derivatives depending on the oxidation state of the methylsulfonyl group.
Scientific Research Applications
Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the preparation of more complex heterocyclic compounds.
Material Science: Its derivatives are explored for use in organic electronics and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methylsulfonyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the derivative and its intended use .
Comparison with Similar Compounds
Methyl 5-bromo-2-furoate: Another brominated heterocyclic compound with applications in organic synthesis.
5-Bromo-2-chloropyrimidine: A precursor in the synthesis of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate.
Uniqueness: this compound is unique due to the combination of bromine and methylsulfonyl groups on the pyrimidine ring. This combination provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
methyl 5-bromo-2-methylsulfonylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAFWUQJFVDYTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670604 | |
Record name | Methyl 5-bromo-2-(methanesulfonyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060795-14-3 | |
Record name | Methyl 5-bromo-2-(methanesulfonyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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